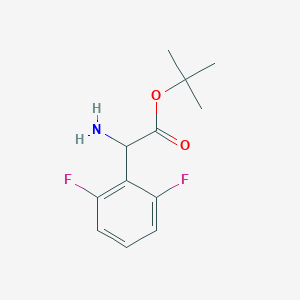

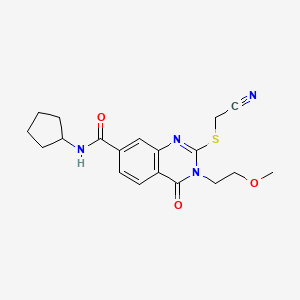

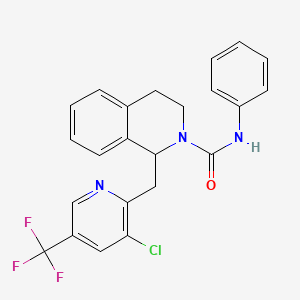

![molecular formula C22H16N2O3S B2469523 N-(acenaphtho[1,2-d]thiazol-8-yl)-2,4-dimethoxybenzamide CAS No. 536729-15-4](/img/structure/B2469523.png)

N-(acenaphtho[1,2-d]thiazol-8-yl)-2,4-dimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(acenaphtho[1,2-d]thiazol-8-yl)-2,4-dimethoxybenzamide” is a complex organic compound that contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . The compound also contains acenaphthene and benzamide moieties. Thiazoles are a part of many biologically active compounds and are used in various fields such as medicinal chemistry and agriculture .

Molecular Structure Analysis

The molecular structure of “N-(acenaphtho[1,2-d]thiazol-8-yl)-2,4-dimethoxybenzamide” would be characterized by the presence of a thiazole ring, acenaphthene moiety, and a benzamide group. The thiazole ring is planar and aromatic, characterized by significant pi-electron delocalization .Chemical Reactions Analysis

Thiazole compounds can undergo various chemical reactions, including electrophilic and nucleophilic substitutions . The specific reactions that “N-(acenaphtho[1,2-d]thiazol-8-yl)-2,4-dimethoxybenzamide” can undergo would depend on the specific functional groups present in the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(acenaphtho[1,2-d]thiazol-8-yl)-2,4-dimethoxybenzamide” would depend on its specific structure. Thiazoles are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .Applications De Recherche Scientifique

Supramolecular Chemistry and Self-Assembly

The compound’s π-extended acenaphtho[1,2-d][1,2,3]triazole core serves as a versatile building block for supramolecular chemistry. In the solid state, it forms cyclic assemblies, such as hydrogen-bonded cyclic tetrad structures. These assemblies can stack infinitely, creating unique crystal structures. Additionally, evidence for analogous self-assembly in solution has been provided through low-temperature NMR spectroscopy and computational analyses .

Coordination Chemistry

By fusing a reactive heterocyclic ring with a larger aromatic framework, this compound can act as a ligand in coordination complexes. For instance, Kuratowski-type penta-nuclear complexes have been prepared from related triazoles. These complexes exhibit interesting properties, such as red-shifted fluorescence and significant internal molecular free volume .

Antimicrobial and Anticancer Activities

While specific studies on this compound are limited, related thiazole derivatives have shown promising biological activities. Thiazoles exhibit antimicrobial, antifungal, and anticancer properties. Researchers could explore the potential of this compound in drug discovery and development .

Catalysis and Organic Synthesis

The unique structural features of this compound may enable its use as a catalyst or as a precursor in organic synthesis. Investigating its reactivity and functionalization could reveal novel transformations and applications.

Mécanisme D'action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, depending on the specific biological activity they exhibit .

Biochemical Pathways

Thiazole derivatives, however, are known to affect a variety of biochemical pathways, again depending on the specific biological activity they exhibit .

Pharmacokinetics

Thiazole derivatives, however, are known to have diverse pharmacokinetic properties, which can influence their bioavailability .

Result of Action

Thiazole derivatives are known to have a range of effects at the molecular and cellular level, depending on their specific biological activity .

Action Environment

Environmental factors can influence the action of thiazole derivatives, as with any other drug molecule .

Orientations Futures

The future directions for the study of “N-(acenaphtho[1,2-d]thiazol-8-yl)-2,4-dimethoxybenzamide” would likely involve further exploration of its synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by thiazole derivatives, it could be of interest in fields such as medicinal chemistry and agriculture .

Propriétés

IUPAC Name |

N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-2,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O3S/c1-26-13-9-10-14(17(11-13)27-2)21(25)24-22-23-19-15-7-3-5-12-6-4-8-16(18(12)15)20(19)28-22/h3-11H,1-2H3,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVPJMURZOWDEJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NC2=NC3=C(S2)C4=CC=CC5=C4C3=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(acenaphtho[1,2-d]thiazol-8-yl)-2,4-dimethoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

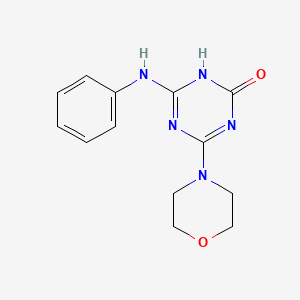

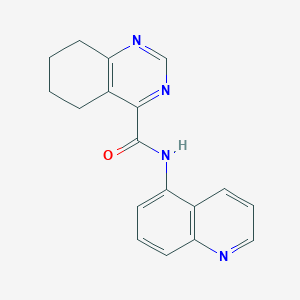

![N-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2469443.png)

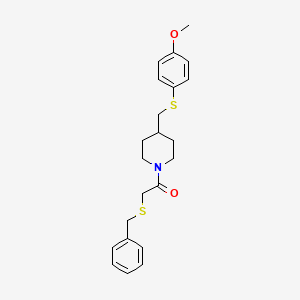

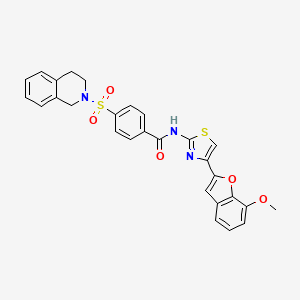

![2-((6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2469444.png)

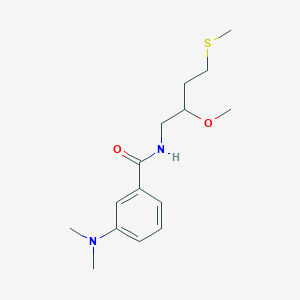

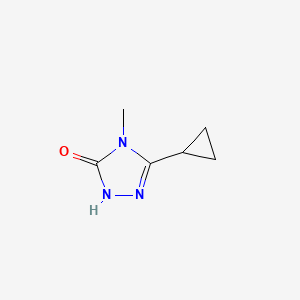

![2-(3-Chloro-4-ethoxyphenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2469447.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)pyrrolidine-2-carboxamide](/img/structure/B2469449.png)

![5-chloro-2-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2469450.png)